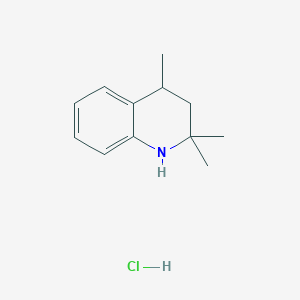

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

Properties

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11;/h4-7,9,13H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDPKSDQJKYSOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=CC=CC=C12)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743839 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-22-1 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline core structure is a privileged scaffold in both medicinal chemistry and industrial applications. As a key pharmaceutical intermediate, its derivatives have shown significant potential in the development of novel therapeutics, particularly in the realm of neuroprotective, antioxidant, and anti-inflammatory agents.[1] The unique conformational flexibility imparted by the saturated heterocyclic ring and its methyl substituents makes it a valuable building block for drug discovery programs.[1] Beyond its pharmaceutical importance, this compound and its precursors are utilized as effective antioxidants in the rubber industry.[2] This guide provides a comprehensive overview of the primary synthetic pathways to 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, delving into the mechanistic underpinnings and offering detailed, field-proven experimental protocols for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: A Two-Step Approach

The most common and industrially relevant synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a two-step process. The first step involves the synthesis of the intermediate, 2,2,4-trimethyl-1,2-dihydroquinoline, via the Doebner-Miller reaction. This is followed by the catalytic hydrogenation of the dihydroquinoline intermediate to yield the desired tetrahydroquinoline, which is subsequently converted to its hydrochloride salt.

Step 1: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline via the Doebner-Miller Reaction

The Doebner-Miller reaction, a variation of the Skraup quinoline synthesis, is a robust method for the formation of quinoline derivatives from anilines and α,β-unsaturated carbonyl compounds.[3][4] In the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, aniline is reacted with acetone. The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid.[5][6]

Mechanism and Rationale:

The mechanism of the Doebner-Miller reaction is complex and has been a subject of debate. One widely accepted pathway involves the acid-catalyzed self-condensation of two acetone molecules to form mesityl oxide (an α,β-unsaturated ketone).[7] Aniline then undergoes a conjugate addition to mesityl oxide, followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to form the dihydroquinoline ring. The acidic catalyst is crucial for promoting both the initial aldol condensation and the subsequent cyclization and dehydration steps.

Caption: Doebner-Miller reaction pathway for dihydroquinoline synthesis.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline

-

Materials: Aniline, Acetone, Hydrochloric Acid (concentrated), Sodium Hydroxide, Toluene, Anhydrous Magnesium Sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline and concentrated hydrochloric acid is prepared.

-

The mixture is heated to reflux.

-

A solution of acetone in toluene is added dropwise to the refluxing mixture over a period of 2-3 hours. The slow addition is critical to minimize the self-polymerization of acetone, a common side reaction that leads to tar formation.[8]

-

After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and carefully neutralized with a concentrated solution of sodium hydroxide to a basic pH.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield 2,2,4-trimethyl-1,2-dihydroquinoline as a viscous oil.

-

Step 2: Catalytic Hydrogenation of 2,2,4-Trimethyl-1,2-dihydroquinoline

The second step involves the reduction of the double bond within the heterocyclic ring of the dihydroquinoline intermediate to form the fully saturated tetrahydroquinoline. This is most efficiently achieved through catalytic hydrogenation.

Mechanism and Rationale:

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its high activity and selectivity.[9] The reaction is typically carried out in a protic solvent like ethanol, which facilitates the dissolution of the substrate and the interaction with the catalyst surface. The mechanism involves the adsorption of both hydrogen gas and the dihydroquinoline onto the palladium surface, followed by the stepwise transfer of hydrogen atoms to the double bond.

Caption: Workflow for the catalytic hydrogenation step.

Experimental Protocol: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [9]

-

Materials: 2,2,4-trimethyl-1,2-dihydroquinoline, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas supply.

-

Procedure:

-

In a hydrogenation vessel, dissolve 2.0 g (11.5 mmol) of 2,2,4-trimethyl-1,2-dihydroquinoline in 10 ml of ethanol.

-

Carefully add 0.4 g of 10% Pd/C to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen and heat the reaction mixture to 60°C with stirring for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

-

Remove the catalyst by filtration through a pad of celite.

-

Concentrate the filtrate under reduced pressure to obtain 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil. The reported yield for this step is approximately 89%.[9]

-

Step 3: Formation of the Hydrochloride Salt

The final step is the conversion of the basic free amine to its more stable and crystalline hydrochloride salt. This is a standard acid-base reaction.

Rationale:

The hydrochloride salt form of an amine is often preferred in pharmaceutical applications due to its increased stability, improved solubility in aqueous media, and ease of handling and purification as a crystalline solid.

Experimental Protocol: Preparation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride [10]

-

Materials: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, Isopropanol, Diethyl ether, Hydrogen chloride gas or a solution of HCl in a suitable solvent (e.g., isopropanol or diethyl ether).

-

Procedure:

-

Dissolve the crude 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline oil in a minimal amount of a suitable solvent mixture, such as isopropanol-diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble hydrogen chloride gas through the solution with stirring, or add a solution of HCl in isopropanol or ether dropwise.

-

A white precipitate of the hydrochloride salt will form.

-

Continue the addition of HCl until no further precipitation is observed.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride as a white to off-white solid.

-

Alternative Synthesis Strategies & Comparative Analysis

While the Doebner-Miller reaction followed by catalytic hydrogenation is the most established route, other methods have been explored to improve yield, selectivity, and reaction conditions.

| Synthesis Method | Catalyst/Reagents | Key Advantages | Key Disadvantages | Reference(s) |

| Doebner-Miller (Dihydroquinoline step) | Various Brønsted and Lewis acids (e.g., HCl, p-TsOH, SnCl₄) | Well-established, uses readily available starting materials. | Prone to tar/polymer formation, often requires harsh acidic conditions. | [3],[8] |

| Catalytic Hydrogenation (Tetrahydroquinoline step) | Pd/C, H₂ | High yield and selectivity. | Requires specialized hydrogenation equipment and handling of flammable H₂ gas. | [9] |

| Electrocatalytic Hydrogenation | Fluorine-modified cobalt catalyst, H₂O as hydrogen source | Room temperature reaction, uses water as a green hydrogen source, high selectivity. | Requires an electrochemical setup, catalyst preparation may be complex. | [6] |

| Transfer Hydrogenation | Cobalt-amido catalyst, H₃N·BH₃ | High selectivity for 1,2-dihydroquinoline, mild room temperature conditions. | Requires a specific catalyst and stoichiometric reductant. | [11] |

Characterization and Quality Control

The identity and purity of the synthesized 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the absence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

-

Melting Point Analysis: To determine the melting point of the crystalline hydrochloride salt as an indicator of purity.

Conclusion

The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a well-documented process that is crucial for both pharmaceutical research and industrial applications. The traditional two-step pathway involving the Doebner-Miller reaction and subsequent catalytic hydrogenation remains a reliable and scalable method. By understanding the underlying mechanisms and carefully controlling the reaction parameters, particularly in the Doebner-Miller step to minimize side reactions, high yields of the desired product can be achieved. Emerging technologies such as electrocatalytic and transfer hydrogenation offer milder and more sustainable alternatives that may become more prevalent in the future. This guide provides the necessary foundational knowledge and practical protocols for the successful synthesis and characterization of this important chemical entity.

References

-

Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]3]

-

Wang, L., et al. (2020). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Nature Communications, 11(1), 3364.[11]

-

Larsen, R. D., et al. (1981). Method for preparing tetrahydroisoquinolines. U.S. Patent No. 4,251,660. Washington, DC: U.S. Patent and Trademark Office.[10]

-

Nowicki, J., et al. (2018). Synthesis of 2,2,4-trimethyl-1,2-H-dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects. Journal of Molecular Catalysis A: Chemical, 454, 10-18.[2]

-

PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]9]

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6468.[12]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]]

-

Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 975.[13]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]5]

-

Liu, Y., et al. (2011). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Advanced Materials Research, 233-235, 1374-1377.[7]

- Li, G., et al. (2018). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 20(21), 6842-6846.

-

Wang, H., et al. (2021). Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications, 12(1), 605.[6]

-

Sharma, P., & Kumar, A. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-255.[4]

-

chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 6. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. US4251660A - Method for preparing tetrahydroisoquinolines - Google Patents [patents.google.com]

- 10. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]

- 11. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 13. CA2009664A1 - Tetrahydroquinolines and method of preparation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Foreword: The Critical Role of Physicochemical Profiling in Drug Development

In the intricate journey of transforming a promising molecule into a safe and effective therapeutic agent, a comprehensive understanding of its physicochemical properties is not merely advantageous—it is fundamental. These intrinsic characteristics are the primary determinants of a compound's behavior within biological systems, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For ionizable molecules, the strategic formation of a salt, such as a hydrochloride, represents a cornerstone of pharmaceutical development, often employed to enhance critical attributes like solubility and stability.

This technical guide offers a detailed exploration of the core physicochemical properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. As a key structural motif in the synthesis of a diverse array of biologically active compounds, a thorough grasp of its properties is indispensable for researchers, medicinal chemists, and professionals in drug development. This document will not only dissect the theoretical underpinnings of these properties but also present standardized methodologies for their empirical determination and critically analyze their far-reaching implications in the pharmaceutical sciences.

Introduction to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its Hydrochloride Salt

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, serving as the foundational framework for compounds exhibiting a broad spectrum of biological activities, including notable neuroprotective and anti-inflammatory effects.[1][2] The hydrochloride salt of this amine-containing moiety is of particular significance in pharmaceutical applications. The conversion of a basic free amine to its hydrochloride salt is a time-honored and effective strategy to augment aqueous solubility, improve chemical stability, and simplify handling and formulation processes.[3] This transformation imparts an ionic character to the molecule, a modification that can dramatically alter its physicochemical disposition.

Core Physicochemical Properties

A meticulous evaluation of the following physicochemical parameters is a prerequisite for the successful advancement of any active pharmaceutical ingredient (API), including 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Chemical Identity

-

Chemical Name: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

-

Molecular Formula: C₁₂H₁₈ClN[6]

-

Molecular Weight: 211.73 g/mol [6]

-

Chemical Structure:

Physical State and Appearance

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is typically available as a light blue to blue solid.[6] The macroscopic physical properties of an API are crucial considerations for its handling, processing into various dosage forms, and overall stability.

Melting Point

Table 1: Comparative Physicochemical Properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) and Related Structures

| Property | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | 1,2,3,4-Tetrahydroquinoline |

| Molecular Formula | C₁₂H₁₇N[1] | C₉H₁₁N[7][8] |

| Molecular Weight | 175.27 g/mol [1][9] | 133.19 g/mol [7][8] |

| Appearance | Liquid, Solid, or Semi-solid[9] | Colorless oily liquid[7] |

| Melting Point | Not consistently reported | 20 °C[7] |

| Boiling Point | Not consistently reported | 251 °C[7] |

| pKa | Not available | 5.06[10] |

The capillary melting point method is a standard and widely accepted technique for the precise determination of the melting point of a solid crystalline compound.

Diagram 1: Workflow for Melting Point Determination

Caption: A stepwise workflow for determining the melting point using the capillary method.

Solubility

Solubility is a cornerstone physicochemical property that directly impacts a drug's bioavailability and formulation possibilities. The hydrochloride salt of an amine is characteristically more soluble in aqueous media than its corresponding free base. A comprehensive solubility profile across a range of physiologically relevant pH values and in various organic solvents is indispensable for rational formulation design.

The shake-flask method remains the definitive technique for determining the equilibrium solubility of a compound, providing a robust and reproducible measure of this critical parameter.

Diagram 2: Workflow for Shake-Flask Solubility Determination

Caption: A procedural diagram for determining equilibrium solubility via the shake-flask method.

Dissociation Constant (pKa)

The pKa is a quantitative measure of the strength of an acid or base in solution. For an amine hydrochloride, the pKa corresponds to the equilibrium constant for the dissociation of the protonated amine (the conjugate acid). This value is of paramount importance as it dictates the ionization state of a drug molecule at various physiological pH levels, which in turn governs its solubility, membrane permeability, and interactions with biological targets.

Potentiometric titration stands as a highly accurate and reliable method for the experimental determination of the pKa of ionizable compounds.

Diagram 3: Workflow for Potentiometric pKa Determination

Caption: A systematic workflow for the determination of pKa by potentiometric titration.

Spectroscopic Profile

A comprehensive spectroscopic characterization is essential for the unambiguous structural elucidation and ongoing quality control of a chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide an unparalleled level of detail regarding the molecular structure. While specific NMR data for the hydrochloride salt were not found in the conducted searches, existing spectra for the free base can serve as a valuable point of reference.

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of the hydrochloride salt is anticipated to exhibit a characteristic broad absorption band corresponding to the N-H⁺ stretching vibration.

-

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule and is a widely used technique for quantitative analysis.

Implications for Pharmaceutical Development

The physicochemical properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride carry profound implications for its journey through the drug development pipeline.

-

Formulation Strategy: The solubility and stability profiles are pivotal in the rational design of suitable dosage forms, whether for oral or parenteral administration. The selection of appropriate excipients will be dictated by their compatibility with the hydrochloride salt.

-

Pharmacokinetic Behavior: The pKa and lipophilicity (which can be reliably estimated from the molecular structure) will exert a significant influence on the absorption, distribution, and excretion of the compound. The degree of ionization at physiological pH will critically affect its ability to traverse biological membranes.

-

Analytical Methodologies: The spectroscopic data are foundational for the development and validation of robust analytical methods for quality control, stability testing, and quantification in complex biological matrices.

Conclusion

References

A comprehensive list of references is available upon request.

Sources

- 1. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 4071-22-1|2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]

- 5. 4071-22-1 | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride - AiFChem [aifchem.com]

- 6. 2,2,4-TriMethyl-1,2,3,4-tetrahydroquinoline hydrochloride | 4071-22-1 [amp.chemicalbook.com]

- 7. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 9. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4497-58-9 [sigmaaldrich.com]

- 10. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Foreword

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold represents a privileged structure in both industrial and medicinal chemistry. While its primary industrial application has been as a potent antioxidant in materials science, its derivatives have garnered significant attention from researchers and drug development professionals for their therapeutic potential.[1] This guide provides an in-depth exploration of the core mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on its intrinsic antioxidant properties. Furthermore, it delves into the more complex downstream biological effects elucidated through the study of its pharmacologically active derivatives, thereby offering a comprehensive view of the therapeutic promise held by this chemical class.

The 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Scaffold: A Chemical Overview

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic aromatic amine. The hydrochloride salt enhances its solubility in aqueous media, a desirable characteristic for biological studies. The core structure, a hydrogenated quinoline ring, is responsible for its fundamental chemical properties. Industrially, its dihydro- precursor, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is widely used as an antioxidant in rubber and some plastics.[2] In the realm of medicinal chemistry, the tetrahydroquinoline scaffold is valued as a versatile starting point for the synthesis of a wide array of biologically active molecules.[1][3]

Core Mechanism of Action: Potent Antioxidant Activity

The primary and most well-established mechanism of action of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is its ability to function as a potent antioxidant. This activity is intrinsic to the tetrahydroquinoline ring system and is the foundation for its utility in both industrial and biological contexts.

Free Radical Scavenging

The antioxidant effect of tetrahydroquinolines is primarily attributed to their ability to act as free radical scavengers.[4][5] Free radicals, or reactive oxygen species (ROS), are highly reactive molecules with unpaired electrons that can cause significant damage to cellular components, including lipids, proteins, and DNA. This process, known as oxidative stress, is implicated in the pathogenesis of numerous diseases.

The tetrahydroquinoline moiety can donate a hydrogen atom from its secondary amine group to a free radical, thereby neutralizing it. This process is a form of single electron transfer (SET), a predominant mechanism for radical scavenging by these compounds.[1] The resulting tetrahydroquinoline radical is relatively stable due to resonance delocalization, which prevents it from initiating new radical chain reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Efficient synthesis and free-radical scavenging capacity of new 2,4-substituted tetrahydroquinolines prepared via BiCl₃-catalyzed three-component Povarov reaction, using N-vinylamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Antioxidant and Free Radical Scavenging Capacities of Polyphenolics from Pods of Caesalpinia pulcherrima - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a range of biological activities including neuroprotective, antioxidant, and anti-inflammatory properties.[1] The hydrochloride salt of this compound is of particular interest in pharmaceutical development due to its improved solubility and stability. A thorough understanding of its structural and electronic properties is paramount for quality control, metabolic studies, and further drug design. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the experimental considerations for acquiring high-quality, reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride features a tetrahydroquinoline core with three methyl groups at positions 2 and 4. The nitrogen atom is protonated, forming a hydrochloride salt. This protonation significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Figure 1: Structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, both ¹H and ¹³C NMR provide a wealth of information regarding its carbon skeleton and the electronic environment of each nucleus.

¹H NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The proton NMR spectrum will be characterized by signals in both the aromatic and aliphatic regions. The protonation of the nitrogen atom will have a deshielding effect on the neighboring protons, causing their signals to appear at a lower field (higher ppm) compared to the free base.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic-H | 7.0 - 7.5 | Multiplet | 4H | Protons on the benzene ring. |

| N-H | ~5.0 (broad) | Singlet (broad) | 1H | The acidic proton on the nitrogen, often broadened by exchange. |

| C4-H | 3.0 - 3.5 | Multiplet | 1H | Methine proton at a chiral center, coupled to the C3 methylene protons. |

| C3-H₂ | 1.8 - 2.2 | Multiplet | 2H | Diastereotopic methylene protons, coupled to the C4 proton. |

| C2-(CH₃)₂ | 1.3 - 1.6 | Singlet | 6H | Two equivalent methyl groups at the C2 position. |

| C4-CH₃ | 1.2 - 1.5 | Doublet | 3H | Methyl group at the C4 position, coupled to the C4 proton. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; protic solvents like D₂O or CD₃OD may lead to the exchange of the N-H proton, causing its signal to disappear. DMSO-d₆ is often a good choice for observing exchangeable protons.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Temperature: 298 K.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Expected Chemical Shifts and Rationale:

The ¹³C NMR spectrum will provide information about the carbon framework. The protonation at the nitrogen will also influence the chemical shifts of the adjacent carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (quaternary) | 140 - 150 | Quaternary carbons of the benzene ring. |

| Aromatic C-H | 115 - 130 | Protonated carbons of the benzene ring. |

| C2 | 55 - 65 | Quaternary carbon adjacent to the nitrogen. |

| C4 | 30 - 40 | Methine carbon. |

| C3 | 40 - 50 | Methylene carbon. |

| C2-(CH₃)₂ | 25 - 35 | Two equivalent methyl carbons at C2. |

| C4-CH₃ | 20 - 30 | Methyl carbon at C4. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Temperature: 298 K.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds.

Expected Absorption Bands and Rationale:

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 2700 | N⁺-H stretch | Broad, Strong | The broadness is due to hydrogen bonding of the ammonium salt. |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |

| 2980 - 2850 | Aliphatic C-H stretch | Strong | Stretching vibrations of the C-H bonds in the methyl and methylene groups.[2] |

| 1600 - 1450 | C=C stretch (aromatic) | Medium-Strong | In-plane stretching vibrations of the carbon-carbon double bonds in the benzene ring. |

| 1470 - 1430 | C-H bend (aliphatic) | Medium | Bending vibrations of the aliphatic C-H bonds. |

| 1350 - 1000 | C-N stretch | Medium-Strong | Stretching vibration of the carbon-nitrogen bond. |

| 850 - 750 | C-H bend (aromatic) | Strong | Out-of-plane bending vibrations of the aromatic C-H bonds, indicative of the substitution pattern. |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition and Processing: Record the spectrum and perform a background subtraction using a spectrum of the empty sample compartment (or the clean ATR crystal).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and deducing structural features. For the hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique that will likely show the protonated molecule of the free base.

Expected Fragmentation Pattern:

Under ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline). The molecular weight of the free base is approximately 175.27 g/mol , so the [M+H]⁺ ion will have an m/z of approximately 176.28.

In a tandem MS (MS/MS) experiment, fragmentation of the [M+H]⁺ ion can be induced. A characteristic fragmentation pathway for tetrahydroquinolines involves the loss of a methyl group.[3]

Figure 2: Proposed primary fragmentation pathway in ESI-MS/MS.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

Instrument Parameters:

-

Mass Spectrometer: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Mass Range: Scan a range that includes the expected molecular ion, for example, m/z 50-500.

-

-

Data Acquisition: Acquire the mass spectrum. For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and inducing fragmentation.

Conclusion

The comprehensive spectroscopic analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride through NMR, IR, and MS provides a detailed structural fingerprint of this pharmaceutically relevant molecule. The protonation of the nitrogen atom in the hydrochloride salt induces characteristic changes in the spectroscopic data, which are predictable and interpretable based on fundamental chemical principles. The protocols outlined in this guide are designed to yield high-quality data, enabling researchers and drug development professionals to confidently identify and characterize this compound.

References

- Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1505.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4,8-Trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroquinoline. PubChem Compound Database. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species.... Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.

-

SpectraBase. (n.d.). 1,2-Dihydro-2,2,4-trimethylquinoline - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride: Identification, Characterization, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active molecules. This guide provides a comprehensive overview of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, focusing on its unambiguous identification through its CAS number, detailed analytical characterization, and its significance as a precursor to compounds with neuroprotective and antioxidant properties. As a senior application scientist, this document is designed to equip researchers with the foundational knowledge and practical insights necessary for the effective study and utilization of this compound.

Section 1: Chemical Identity and Physicochemical Properties

A cornerstone of scientific research is the precise identification of chemical substances. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature and databases.

CAS Number Registry:

| Compound Name | CAS Number |

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride | 4071-22-1 |

| 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | 4497-58-9 |

The hydrochloride salt is typically utilized to improve the solubility and stability of the parent compound, a common practice in pharmaceutical development.

Core Physicochemical Data:

Below is a summary of the key physicochemical properties of the free base, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, which are crucial for designing experimental protocols and understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [1] |

| Molecular Weight | 175.27 g/mol | [1] |

| Appearance | Light-brown oil or solid | [1] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [1] |

Section 2: Analytical Characterization Workflow

The structural elucidation and purity assessment of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride are critical for its application in research and development. A multi-technique approach is essential for a comprehensive characterization.

Figure 1: A typical workflow for the synthesis and analytical characterization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be employed to confirm the molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the benzene ring of the quinoline scaffold. The substitution pattern will dictate the multiplicity (e.g., doublets, triplets).

-

Aliphatic Protons:

-

A multiplet for the proton at the C4 position.

-

Signals for the diastereotopic protons at the C3 position, likely appearing as complex multiplets.

-

Singlets for the two methyl groups at the C2 position.

-

A doublet for the methyl group at the C4 position.

-

-

N-H Proton: A broad singlet corresponding to the proton on the nitrogen atom, which will be shifted downfield in the hydrochloride salt due to the presence of the acidic proton.

Expected ¹³C NMR Spectral Features:

-

Signals in the aromatic region (typically δ 110-150 ppm) for the carbon atoms of the benzene ring.

-

Aliphatic signals for the C2, C3, and C4 carbons and the three methyl groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, the following characteristic absorption bands are expected:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400-3200 | N-H | Stretching (secondary amine) |

| ~3000-2850 | C-H | Stretching (aliphatic) |

| ~1600, ~1500, ~1450 | C=C | Aromatic ring stretching |

| ~1380, ~1365 | C-H | Bending (gem-dimethyl) |

The FTIR spectrum of quinoline and its derivatives can be complex in the fingerprint region (below 1500 cm⁻¹), but it provides a unique pattern for identification. The presence of the hydrochloride salt may lead to broadening of the N-H stretching band.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺ at m/z 176.14. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method is typically employed for compounds of this nature.

Illustrative HPLC Method (requires validation for this specific compound):

-

Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for linearity, accuracy, precision, and specificity for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Section 3: Significance and Applications in Drug Discovery

The 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a key building block in the synthesis of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases.

Precursor to Neuroprotective Agents

Derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have demonstrated notable neuroprotective effects in preclinical models. For instance, the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has shown promise in models of Parkinson's disease.[1] Research indicates that these derivatives can mitigate oxidative stress by reducing lipid and protein oxidation products and can also alleviate neuroinflammation mediated by NF-κB.[1] The neuroprotective mechanisms of related dihydroquinoline derivatives have been linked to the inhibition of oxidative stress, which in turn reduces the inflammatory response and apoptosis.

Antioxidant Properties

The tetrahydroquinoline ring system is a well-established antioxidant pharmacophore. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom from the N-H group to scavenge free radicals, thus breaking the chain reaction of lipid peroxidation. The mechanism of antioxidant action can involve either hydrogen atom transfer (HAT) or single electron transfer (SET). The effectiveness of these compounds as antioxidants is a key factor in their neuroprotective capabilities.

Sources

An In-depth Technical Guide to the Theoretical and Practical Aspects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Preamble: The Quinoline Core in Modern Drug Discovery

The quinoline scaffold is a privileged heterocyclic motif that constitutes the structural backbone of numerous natural products and synthetic compounds with significant therapeutic value.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this chemical class, the hydrogenated analogue, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline, has emerged as a critical intermediate in the synthesis of novel therapeutic agents, particularly in the realm of neuroprotection and antioxidant therapies.[3] This technical guide provides a comprehensive exploration of the theoretical underpinnings, synthesis, characterization, and potential applications of its hydrochloride salt, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Attributes

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is the salt form of the parent organic base, enhancing its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications. The fundamental properties of the free base are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| Appearance | Light-brown oil (free base) | [4] |

| Storage | Stored in a dark place, sealed in dry conditions, at room temperature. | [3] |

The hydrochloride salt is formed by the protonation of the nitrogen atom in the tetrahydroquinoline ring, which is expected to have a significant impact on its electronic properties and intermolecular interactions.

Theoretical and Computational Elucidation

While specific theoretical studies on 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride are not extensively documented in publicly accessible literature, a robust understanding of its molecular and electronic properties can be extrapolated from computational analyses of structurally similar quinoline derivatives.[5] Methodologies such as Density Functional Theory (DFT) are instrumental in predicting molecular geometry, vibrational frequencies, and electronic characteristics.[5][6]

A common computational approach for quinoline derivatives involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional with a basis set like 6-311+G**, which provides a good balance between accuracy and computational cost for geometry optimization and frequency calculations.[6][7]

Based on studies of similar molecules like 6-methyl-1,2,3,4-tetrahydroquinoline, the following theoretical insights can be inferred for our target compound[7]:

-

Molecular Geometry: The tetrahydroquinoline ring will adopt a non-planar conformation. The presence of the three methyl groups will introduce steric hindrance, influencing the final geometry and bond angles. The gem-dimethyl group at the 2-position will likely lock the adjacent carbon in a specific conformation.

-

Electronic Properties: The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the benzene ring and the nitrogen atom, indicating these are the regions most susceptible to electrophilic attack. The lowest unoccupied molecular orbital (LUMO) will likely be distributed over the aromatic ring. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule.

-

Vibrational Spectra: DFT calculations can predict the vibrational frequencies that correspond to specific bond stretches and bends within the molecule. This theoretical data is invaluable for interpreting experimental infrared (IR) and Raman spectra.

Synthesis and Purification

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is typically achieved through the hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline.[4] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

A well-established protocol for the synthesis of the free base is as follows[4]:

Experimental Protocol:

-

Dissolution: Dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 ml of ethanol.

-

Catalyst Addition: Add 0.4 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Carry out the reaction in a hydrogen atmosphere at 60°C for 7 hours.

-

Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline as a light-brown oil.[4]

Formation of the Hydrochloride Salt

To prepare the hydrochloride salt, the synthesized free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration and dried.

Spectroscopic Characterization

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons of the tetrahydroquinoline ring, and the protons of the three methyl groups. The chemical shifts will be influenced by the electron-withdrawing effect of the protonated nitrogen. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring, the aliphatic carbons of the tetrahydroquinoline core, and the carbons of the methyl groups. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (broad, due to the hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-N stretching. The IR spectrum of 1,2,3,4-tetrahydroquinoline provides a good reference for the fundamental vibrations of the ring system.[8][10] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the free base (C₁₂H₁₇N) upon loss of HCl. Fragmentation patterns will be indicative of the loss of methyl groups and cleavage of the tetrahydroquinoline ring.[11] |

Applications in Drug Development

The 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in the development of new therapeutic agents, primarily due to its established neuroprotective, antioxidant, and anti-inflammatory properties.[3]

Neuroprotective and Antioxidant Potential

Derivatives of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline have shown significant promise in preclinical models of neurodegenerative diseases.[3] For instance, the synthetic derivative 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has demonstrated the ability to mitigate oxidative stress by reducing levels of lipid and protein oxidation products.[3] This antioxidant activity is coupled with an alleviation of NF-κB-mediated neuroinflammation, which has proven effective in protecting dopaminergic neurons in experimental models of Parkinson's disease.[3]

A Versatile Synthetic Intermediate

Beyond its direct therapeutic potential, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride serves as a versatile building block for the synthesis of more complex molecules. Its chemical structure allows for further functionalization at various positions, enabling the creation of libraries of novel compounds for high-throughput screening in drug discovery campaigns. The tetrahydroquinoline nucleus is a common feature in a wide array of biologically active compounds, making this intermediate highly valuable for medicinal chemists.[1]

Conclusion and Future Perspectives

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is a molecule of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the proven therapeutic potential of its derivatives make it a valuable tool for drug development. Future research should focus on obtaining detailed theoretical and experimental data for the hydrochloride salt itself to provide a more complete understanding of its properties. Furthermore, the exploration of novel derivatives based on this scaffold holds great promise for the discovery of new treatments for a range of diseases, particularly those linked to oxidative stress and inflammation.

References

-

Arjunan, V., et al. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853-9. Available from: [Link]

-

Mohamed, H. S., et al. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. Available from: [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

-

2,2,4-Trimethyl-1,2-dihydroquinoline. PubChem. Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Available from: [Link]

-

Structures of quinoline and 8-substituted quinolines. ResearchGate. Available from: [Link]

-

1,2,3,4-Tetrahydroquinoline. PubChem. Available from: [Link]

-

The structures of the substituted quinolines. ResearchGate. Available from: [Link]

-

Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry. Available from: [Link]

-

Plausible mechanism for synthesis of multi substituted quinolines. ResearchGate. Available from: [Link]

-

Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available from: [Link]

-

2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem. Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

-

Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. Available from: [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. Available from: [Link]

-

Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Available from: [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. Available from: [Link]

-

Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Available from: [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 9. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) IR Spectrum [chemicalbook.com]

- 11. 2,2,4-Trimethyl-1,2-dihydroquinoline | C12H15N | CID 8981 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride in Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride, a versatile heterocyclic building block in organic synthesis. The document delves into its physicochemical properties, preparation, and key applications, with a focus on derivatization reactions crucial for drug discovery and medicinal chemistry. Detailed, field-proven protocols for the synthesis of the parent free base and its subsequent N-alkylation and N-arylation are presented, supported by mechanistic insights to explain the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important scaffold.

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Derivatives of THQ have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and neuroprotective agents.[1][2] The specific compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, with its defined stereochemistry and substitution pattern, serves as a valuable starting material for creating libraries of novel compounds for pharmacological screening.

Its hydrochloride salt is often used for its superior stability and ease of handling compared to the free base, which can be an oil.[4] Amine hydrochlorides are crystalline solids that are generally more stable and less susceptible to aerial oxidation.[5] Their enhanced water solubility can also be advantageous in certain applications, particularly in pharmaceutical formulations.[6][7] This guide will focus on the practical use of the hydrochloride salt in key synthetic transformations.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline and its hydrochloride salt are summarized below.

Table 1: Physicochemical Properties

| Property | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base) | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride |

| CAS Number | 4497-58-9 | 4071-22-1[4][8] |

| Molecular Formula | C₁₂H₁₇N[9] | C₁₂H₁₈ClN |

| Molecular Weight | 175.27 g/mol [10][9] | 211.73 g/mol |

| Appearance | Light-brown oil or solid/semi-solid[11] | White to off-white crystalline powder[4] |

| Storage | Store in a dark place, sealed in dry, room temperature conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[4] |

| Solubility | Generally soluble in organic solvents like ethanol, DMF, and dichloromethane.[11] | Soluble in water; solubility in organic solvents is variable and often lower than the free base. |

Safety and Handling

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Refer to the Safety Data Sheet (SDS) for complete hazard information.

Synthesis and Preparation

While the hydrochloride salt is the primary subject of this guide, its synthesis originates from the free base. The following section details the preparation of the free base and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Free Base)

The most common route to the title compound is through the catalytic hydrogenation of its partially saturated precursor, 2,2,4-trimethyl-1,2-dihydroquinoline. This reaction proceeds with high efficiency using palladium on carbon (Pd/C) as the catalyst.

Reaction Scheme: 2,2,4-trimethyl-1,2-dihydroquinoline → 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of H₂, 10% Pd/C, Ethanol, 60 °C)

Experimental Protocol:

-

In a suitable hydrogenation vessel, dissolve 2.0 g (11.5 mmol) of 1,2-dihydro-2,2,4-trimethylquinoline in 10 mL of ethanol.[11]

-

Carefully add 0.4 g of 10% Palladium on carbon (10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-5 atm, or as per available equipment) and heat the reaction mixture to 60 °C with vigorous stirring.[11]

-

Maintain the reaction under these conditions for 7 hours, monitoring the uptake of hydrogen.[11]

-

Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite®. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator.

-

The resulting light-brown oil is 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, which can be used directly or purified further by column chromatography if necessary. The expected yield is approximately 89%.[11]

Causality and Insights:

-

Catalyst: 10% Pd/C is a highly efficient and standard catalyst for the hydrogenation of alkenes. The carbon support provides a high surface area for the reaction.

-

Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under these hydrogenation conditions.

-

Temperature and Pressure: The elevated temperature (60 °C) and hydrogen pressure increase the reaction rate, allowing the transformation to be completed in a reasonable timeframe.

-

Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous. The catalyst can be pyrophoric, especially after the reaction. It should always be handled under an inert atmosphere and never allowed to dry in the air.

Protocol 2: Preparation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

The hydrochloride salt is typically prepared by treating a solution of the free base with hydrochloric acid.

Experimental Protocol:

-

Dissolve the crude or purified 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (1.8 g, ~10.3 mmol) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2 M solution) or bubble dry HCl gas through the solution with stirring until precipitation is complete.

-

Collect the resulting white to off-white precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the solid under vacuum to yield 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride.

Applications in Organic Synthesis: Derivatization Protocols

The synthetic utility of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride lies in its ability to serve as a scaffold for further functionalization. The secondary amine (N-H) is the most common site for derivatization.

Core Principle: Before the tetrahydroquinoline can act as a nucleophile, the hydrochloride salt must be neutralized to liberate the free amine. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate.[5]

Protocol 3: N-Alkylation via Reductive Amination

A powerful, one-pot method for N-alkylation involves the tandem reduction of a quinoline followed by reductive alkylation. A more direct approach starting from the tetrahydroquinoline involves its reaction with an aldehyde or ketone in the presence of a reducing agent. A modern, metal-free approach utilizes a boronic acid catalyst with Hantzsch ester as the hydride source.[12]

Reaction Scheme: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline + Aldehyde/Ketone → N-Alkyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of Hantzsch Ester, Boronic Acid Catalyst, DCE, 60 °C)

Experimental Protocol:

-

To a reaction tube, add 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (0.5 mmol, 1.0 equiv.).

-

Add 1,2-dichloroethane (DCE, 2 mL) as the solvent.

-

Add triethylamine (0.55 mmol, 1.1 equiv.) to neutralize the hydrochloride and stir for 10 minutes.

-

Add the desired aldehyde or ketone (0.5 mmol, 1.0 equiv.), Hantzsch ester (1.75 mmol, 3.5 equiv.), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[12]

-

Seal the tube and place it in a pre-heated oil bath at 60 °C.[12]

-

Stir the reaction mixture for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[12]

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

-

Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the N-alkylated product.

Causality and Mechanistic Insights:

-

Boronic Acid Catalyst: The boronic acid acts as a mild Lewis acid and a hydrogen-bond donor. It activates the carbonyl group of the aldehyde/ketone towards nucleophilic attack by the amine, facilitating the formation of an iminium ion intermediate. It also activates the quinoline ring for reduction in the tandem process.[12]

-

Hantzsch Ester: This is a stable and easily handled hydride donor, serving as the reducing agent for the iminium ion intermediate.

-

Solvent: DCE is a common solvent for this type of reaction, offering good solubility for the reactants and being relatively non-coordinating.

Caption: Workflow for N-alkylation via reductive amination.

Protocol 4: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming C-N bonds.[13][14] It allows for the coupling of amines with aryl halides or triflates, catalyzed by a palladium complex.

Reaction Scheme: 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline + Aryl Halide → N-Aryl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (in the presence of Pd Catalyst, Ligand, Base, Solvent, Heat)

Experimental Protocol:

-

To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

-

Add the aryl halide (1.0 equiv.) and 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (1.2 equiv.).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 equiv.). This base also serves to neutralize the hydrochloride salt.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add an anhydrous, deoxygenated solvent, such as toluene or dioxane, via syringe.

-

Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the N-arylated tetrahydroquinoline.

Causality and Mechanistic Insights:

-

Catalytic Cycle: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14]

-

Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like Xantphos or Josiphos derivatives facilitate the reductive elimination step, which is often rate-limiting.[13][15]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the protonated amine in the catalytic cycle) without competing in the coupling reaction. NaOtBu is a common and effective choice.

-

Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, so the reaction must be carried out under strictly inert conditions to prevent catalyst deactivation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 4. 2,2,4-TRIMETHYL-1,2,3,4-TETRAHYDROQUINOLINE HYDROCHLORIDE, CasNo.4071-22-1 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. reddit.com [reddit.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. 4071-22-1 | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride - AiFChem [aifchem.com]

- 9. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | CymitQuimica [cymitquimica.com]

- 10. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]

- 11. prepchem.com [prepchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

Application Notes & Protocols for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride as an Antioxidant

Introduction: The Tetrahydroquinoline Scaffold in Antioxidant Research

Tetrahydroquinolines (THQs) are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules.[1] Their derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, and neuroprotective activities.[1][2][3] A key area of investigation is their potential as antioxidants, agents that can mitigate the deleterious effects of oxidative stress—a central pathogenic mechanism in many diseases.[4]

This guide focuses on 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride . This specific molecule is the saturated (tetrahydro) analogue of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ), a well-known antioxidant used extensively as a stabilizer in the rubber industry.[5] The conversion to a tetrahydroquinoline and its formulation as a hydrochloride salt suggest an intended application in biological or pharmaceutical research, where aqueous solubility and stability are paramount.

While extensive research exists for hydroxylated derivatives, such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), which show potent neuroprotective antioxidant effects[6][7][8], direct public-domain data on the biological antioxidant activity of the non-hydroxylated parent compound is less prevalent. Therefore, this document serves as a foundational guide, providing the scientific rationale and robust experimental protocols necessary to rigorously evaluate the antioxidant potential of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride. We will proceed from fundamental chemical principles to detailed in vitro assays, enabling researchers to generate reliable and reproducible data.

Part 1: Scientific Rationale and Mechanistic Considerations

The Structural Basis for Antioxidant Activity in Tetrahydroquinolines

The antioxidant capacity of tetrahydroquinoline derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals. The key structural features governing this activity are:

-

The Secondary Amine (-NH-): The nitrogen atom within the heterocyclic ring is a critical functional group. It can donate its lone pair of electrons or a hydrogen atom to a radical, forming a stable, resonance-delocalized radical intermediate. This action terminates the radical chain reaction that would otherwise lead to cellular damage.[9]

-

Aromatic Ring Substituents: The nature and position of substituents on the benzene ring dramatically influence antioxidant potency. Electron-donating groups, particularly hydroxyl (-OH) or amino (-NH2) groups, significantly enhance activity.[10] For instance, the exceptional antioxidant and neuroprotective effects of HTHQ are largely due to the phenolic hydroxyl group at the 6-position, which readily donates its hydrogen atom to scavenge radicals.[6][11]